N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-3-25-17-10-6-15(7-11-17)19-13(2)26-20(23-19)22-18(24)12-14-4-8-16(21)9-5-14/h4-11H,3,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJULCSBBCBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.
Introduction of the Fluorophenylacetamide Group: The thiazole intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide exhibits significant antimicrobial properties against various pathogens.
Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.6 |
| Escherichia coli | 3.2 |
| Candida albicans | 0.8 |
| Aspergillus niger | 1.6 |
These findings suggest that the compound may serve as a potential antifungal and antibacterial agent, particularly effective against resistant strains .
Case Studies in Antimicrobial Research
- In Vitro Studies : A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, showing significant inhibition against both Gram-positive and Gram-negative bacteria.
- Biofilm Formation : Another investigation focused on the ability of similar compounds to inhibit biofilm formation in bacterial cultures, highlighting structural features that enhance antibacterial activity.
Anticancer Activity
This compound has also been studied for its anticancer properties.
Cytotoxicity Assays
In studies involving various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis via caspase activation |
| HT29 | 20 | Significant growth inhibition noted |
These results indicate that the compound effectively induces cytotoxicity in cancer cells, suggesting potential for further development as an anticancer therapeutic.
Summary of Findings
This compound presents promising applications in both antimicrobial and anticancer research. Its unique chemical structure facilitates interactions with biological targets, making it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Methoxy vs. Ethoxy Substitution
- N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide (): Replaces the ethoxy group with a methoxy group and incorporates a sulfonylacetamide. Impact: The shorter methoxy chain reduces lipophilicity compared to ethoxy. Molecular formula: C₁₉H₁₇FN₂O₄S₂ vs. C₂₀H₂₁FN₂O₂S (target compound).
Phenyl vs. Alkyl Substitution
- N-(4-Phenylthiazol-2-yl)acetamide derivatives (): Compounds 2 and 3 in feature phenyl or p-methoxyphenyl groups at position 4 of the thiazole.
Modifications to the Acetamide Moiety
Fluorophenyl vs. Morpholinyl or Sulfonyl Groups
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide ():
- Replaces the 4-fluorophenyl group with a morpholine ring.
- Impact : Morpholine introduces a basic nitrogen, enhancing water solubility and hydrogen-bonding capacity compared to the hydrophobic fluorophenyl group.
- Molecular weight: 347.43 g/mol vs. ~363.43 g/mol (estimated for the target compound).
2-[(5Z)-2,4-Dioxo-5-(3-phenylprop-2-en-1-ylidene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide ():
- Features a dioxo-thiazolidine ring conjugated with a propenylidene group.
- Impact : The extended conjugation system may increase planarity and π-π stacking interactions, influencing pharmacokinetics.
Heterocyclic Core Variations: Thiazole vs. Thiadiazole
Thiadiazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Replaces the thiazole core with a dihydrothiadiazole ring. Impact: Thiadiazoles exhibit distinct electronic properties due to additional nitrogen atoms, which may enhance metabolic stability or alter binding to enzymatic targets. Crystallographic data (): The dihydrothiadiazole adopts a non-planar conformation (monoclinic P2₁/c space group), differing from the planar thiazole structure.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thiazole derivative class. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C19H17N3O2S
- Molecular Weight : 383.42 g/mol
- CAS Number : 333415-82-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The compound is believed to inhibit bacterial lipid biosynthesis, disrupting cell membrane integrity and leading to cell death. Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results indicate significant inhibitory effects:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 22.3 |
The compound's mechanism in cancer cells involves triggering apoptosis and inhibiting cell cycle progression.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers examined the antimicrobial efficacy of thiazole derivatives, including this compound. The study found that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its potential for developing new antibiotics . -
Cancer Cell Line Study :
In another investigation focusing on anticancer properties, this compound was tested against various human cancer cell lines. The results showed significant cytotoxicity, particularly in breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
